2-羟基-1,3-恶唑-5-羧酸

概述

描述

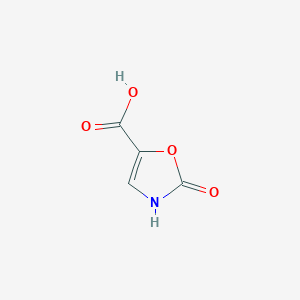

2-Hydroxy-1,3-oxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C4H3NO4. It features a five-membered ring structure containing both oxygen and nitrogen atoms, which contributes to its unique chemical properties.

科学研究应用

2-Hydroxy-1,3-oxazole-5-carboxylic acid has a wide range of applications in scientific research:

作用机制

Target of Action

Oxazoles, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets due to their diverse biological activities .

Mode of Action

The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .

Biochemical Pathways

Oxazoles are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Oxazole derivatives are known to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

Action Environment

The stability and efficacy of 2-Hydroxy-1,3-oxazole-5-carboxylic acid can be influenced by environmental factors. For instance, the compound should be stored in a sealed, dry environment, preferably in a freezer under -20°C . This suggests that temperature and humidity could affect the stability of the compound .

生化分析

Biochemical Properties

Oxazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties

Cellular Effects

Oxazole derivatives have been associated with a variety of biological actions, suggesting that 2-Hydroxy-1,3-oxazole-5-carboxylic acid may also influence cell function

Molecular Mechanism

Oxazoles are known to undergo various reactions, including a reaction involving an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence

Temporal Effects in Laboratory Settings

It is known that the compound should be stored in a sealed, dry environment, preferably in a freezer under -20°C .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1,3-oxazole-5-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Deoxo-Fluor® for the cyclization process. The reaction is carried out at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods: Industrial production of 2-Hydroxy-1,3-oxazole-5-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

化学反应分析

Types of Reactions: 2-Hydroxy-1,3-oxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and CuBr2/DBU.

Nucleophiles: Aryl amines and other nucleophiles that can attack the oxazole ring.

Major Products Formed: The major products formed from these reactions include various oxazole derivatives, which can have different functional groups attached to the oxazole ring .

相似化合物的比较

Oxazole: A five-membered ring with oxygen and nitrogen atoms at positions 1 and 3, respectively.

Isoxazole: Similar to oxazole but with oxygen and nitrogen atoms at positions 1 and 2.

Hydroxyisoxazole: A derivative of isoxazole with a hydroxyl group attached.

Uniqueness: 2-Hydroxy-1,3-oxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research .

生物活性

2-Hydroxy-1,3-oxazole-5-carboxylic acid is a member of the oxazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Oxazole derivatives, including 2-Hydroxy-1,3-oxazole-5-carboxylic acid, have been associated with significant antimicrobial effects. Research indicates that these compounds can inhibit the growth of various pathogens, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Efficacy of Oxazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 2-Hydroxy-1,3-oxazole-5-carboxylic acid | Staphylococcus aureus | 0.64 | 1.24 |

| Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate | Escherichia coli | 32 | 64 |

This table illustrates the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for selected oxazole derivatives against specific pathogens.

Anticancer Activity

The anticancer potential of 2-Hydroxy-1,3-oxazole-5-carboxylic acid has been explored through various in vitro studies. It has shown promise in reducing cell viability in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 2: Anticancer Activity Against A549 Cells

| Compound | Viability (%) | IC50 (µM) |

|---|---|---|

| 2-Hydroxy-1,3-oxazole-5-carboxylic acid | 63.4 | 25 |

| Cisplatin | 20.0 | 5 |

The data shows a comparative analysis of the viability percentage of A549 cells treated with different compounds.

The biological activity of 2-Hydroxy-1,3-oxazole-5-carboxylic acid is attributed to its ability to interact with multiple biological targets. The electron density from the aryl amine in oxazoles is delocalized into the oxazole ring, which enhances its reactivity towards nucleophiles . This reactivity plays a crucial role in its antimicrobial and anticancer properties.

Biochemical Pathways

Research suggests that oxazoles may influence several biochemical pathways involved in inflammation and apoptosis. For instance, they may modulate the NF-kB signaling pathway, which is critical in regulating immune responses and cell survival .

Case Studies

A study involving the extraction of novel compounds from Pseudomonas aeruginosa highlighted the efficacy of related oxazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The extracted compounds demonstrated MIC values as low as 0.64 µg/mL against MRSA strains . This underscores the potential application of oxazole derivatives in treating resistant bacterial infections.

属性

IUPAC Name |

2-oxo-3H-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO4/c6-3(7)2-1-5-4(8)9-2/h1H,(H,5,8)(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNCBJSUVBTQPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=O)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。